
1,2-Bis(difluoromethyl)benzene
描述
1,2-Bis(difluoromethyl)benzene is an organic compound with the molecular formula C8H6F4 It consists of a benzene ring substituted with two difluoromethyl groups at the 1 and 2 positions
作用机制
Target of Action
Difluoromethylation processes have been used to modify large biomolecules such as proteins , suggesting that this compound may interact with protein targets.
Mode of Action
It’s known that difluoromethylation processes can lead to the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that 1,2-Bis(difluoromethyl)benzene may interact with its targets through the formation of such bonds.
Result of Action
Difluoromethylation processes have been shown to be beneficial in the synthesis of pharmaceuticals , suggesting that this compound may have potential therapeutic effects.
生化分析
Biochemical Properties
Compounds bearing a CF2H group are known to be better hydrogen-bond donors than their methylated analogues . This suggests that 1,2-Bis(difluoromethyl)benzene may interact with enzymes, proteins, and other biomolecules through hydrogen bonding.
Molecular Mechanism
It is known that difluoromethylation processes based on X–CF2H bond formation have been advanced in recent years . These processes involve the transfer of CF2H to C (sp2) sites in stoichiometric and catalytic modes .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(difluoromethyl)benzene can be synthesized through various methods. One common approach involves the difluoromethylation of benzene derivatives. For instance, a microwave-assisted protocol has been developed for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and potassium fluoride . This method significantly increases the yield and reduces reaction time compared to conventional heating procedures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of difluoromethylation and the use of efficient catalysts and reagents can be applied to scale up the synthesis for industrial purposes.
化学反应分析
Types of Reactions
1,2-Bis(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride and other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-substituted benzoic acids, while reduction may produce difluoromethyl-substituted toluenes.
科学研究应用
1,2-Bis(difluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low dielectric constants
相似化合物的比较
Similar Compounds
- 1,3-Bis(difluoromethyl)benzene
- 1,4-Bis(difluoromethyl)benzene
- 1-(Difluoromethyl)-3-(trifluoromethyl)benzene
- 1-(Difluoromethyl)-4-nitrobenzene
Uniqueness
1,2-Bis(difluoromethyl)benzene is unique due to the position of the difluoromethyl groups on the benzene ring. This positional isomerism can lead to different chemical and physical properties compared to its 1,3- and 1,4-isomers. For example, the 1,2-isomer may exhibit different reactivity patterns and biological activities, making it a distinct compound for various applications .
属性
IUPAC Name |
1,2-bis(difluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWAUVIVGXKCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306813 | |
| Record name | 1,2-Bis(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-02-2 | |
| Record name | 1,2-Bis(difluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


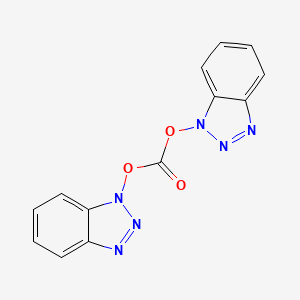

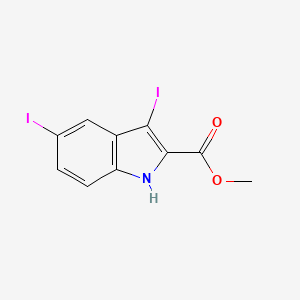
![3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol](/img/structure/B3043537.png)
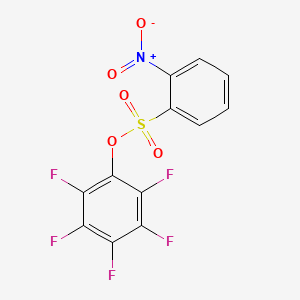





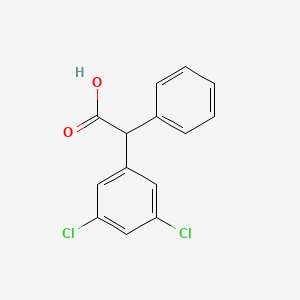
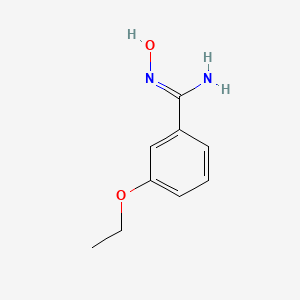
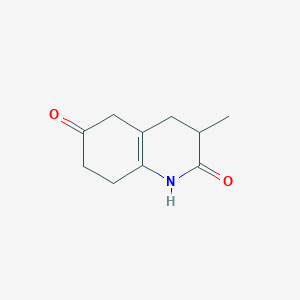
![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)
